molecular formula C21H14N2O3 B14352959 2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole CAS No. 91044-62-1

2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole

Cat. No.: B14352959
CAS No.: 91044-62-1
M. Wt: 342.3 g/mol
InChI Key: VDECUOXAUQCYDK-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is a heterocyclic compound that features a unique structure combining biphenyl and nitrophenyl groups with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole typically involves the condensation of 4-nitrobenzaldehyde with 4-biphenylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated biphenyl or nitrophenyl derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is unique due to its combination of biphenyl and nitrophenyl groups with an oxazole ring, providing distinct electronic and structural properties that make it valuable for various scientific and industrial applications.

Properties

CAS No.

91044-62-1

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14N2O3/c24-23(25)19-12-10-17(11-13-19)20-14-22-21(26-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H

InChI Key

VDECUOXAUQCYDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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